

# A Comparative Guide to Levovist and Sonazoid for Hepatocellular Carcinoma Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Levovist |
| Cat. No.:      | B238291  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of hepatocellular carcinoma (HCC) is paramount for effective treatment and improved patient outcomes. Contrast-enhanced ultrasound (CEUS) has emerged as a valuable imaging modality for the characterization of focal liver lesions. This guide provides an objective comparison of two ultrasound contrast agents, **Levovist** and Sonazoid, for the detection of HCC, supported by experimental data and detailed methodologies.

## Executive Summary

**Levovist**, a first-generation contrast agent, and Sonazoid, a second-generation agent, both enhance the visualization of liver lesions during ultrasound examinations. However, they differ significantly in their composition, mechanism of action, and diagnostic performance. Sonazoid, with its unique Kupffer phase imaging, generally demonstrates superior sensitivity and diagnostic accuracy for HCC detection in recent studies. This is largely attributed to its ability to provide both vascular and parenchymal phase information. While direct head-to-head comparative trials between **Levovist** and Sonazoid are limited, analysis of their performance against other agents and in independent studies provides a basis for comparison.

## Agent Characteristics

| Feature             | Levovist (SH U 508 A)                                                                  | Sonazoid (Perflubutane)                                                                                                                                                 |
|---------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Generation          | First                                                                                  | Second                                                                                                                                                                  |
| Composition         | Air-filled microbubbles with a galactose and palmitic acid shell[1][2]                 | Perfluorobutane gas-filled microbubbles with a phospholipid shell[3]                                                                                                    |
| Mechanism of Action | Primarily an intravascular agent that enhances Doppler signals in blood vessels.[1][4] | A dual-phase agent; acts as an intravascular agent in the vascular phase and is taken up by Kupffer cells in the liver, enabling a post-vascular (Kupffer) phase.[3][5] |
| Imaging Phases      | Vascular Phase (Arterial and Portal Venous)[6]                                         | Vascular Phase (Arterial, Portal Venous) and Kupffer Phase[5][7]                                                                                                        |

## Diagnostic Performance for HCC Detection

Quantitative data from various studies are summarized below. It is important to note that direct comparative data between **Levovist** and Sonazoid is scarce, and the following tables are compiled from studies that may have different patient populations and methodologies.

Table 1: **Levovist** Diagnostic Performance

| Study/Analysis                              | Sensitivity                            | Specificity  | Accuracy | Notes                                                                                       |
|---------------------------------------------|----------------------------------------|--------------|----------|---------------------------------------------------------------------------------------------|
| Khong et al.<br>(1999)[1]                   | 96% (Doppler<br>signal<br>enhancement) | -            | -        | Phase IIIb<br>clinical trial,<br>focused on<br>increased<br>Doppler signal in<br>HCC.       |
| Strobel et al.<br>(2004)[8]                 | 98% (Late phase<br>demarcation)        | -            | -        | Comparison with<br>SonoVue; data<br>for Levovist in<br>late phase.                          |
| Meta-analysis<br>(Zhang et al.,<br>2017)[9] | 85% (Pooled)                           | 91% (Pooled) | -        | Meta-analysis<br>including studies<br>on both first and<br>second-<br>generation<br>agents. |

Table 2: Sonazoid Diagnostic Performance

| Study/Analysis                                             | Sensitivity                                  | Specificity  | Accuracy | Notes                                                                  |
|------------------------------------------------------------|----------------------------------------------|--------------|----------|------------------------------------------------------------------------|
| Meta-analysis<br>(2024)[10][11]                            | 87% (Pooled)                                 | 95% (Pooled) | -        | Pooled data from 14 studies for characterizing HCC.[10][11]            |
| Huang et al.<br>(2023)[12]                                 | 74.6%                                        | 100%         | -        | Head-to-head comparison with SonoVue using CEUS LI-RADS criteria.[12]  |
| Korean Society<br>of Radiology<br>Guidelines<br>(2023)[13] | 79% (vs 54% for<br>pure blood-pool<br>agent) | 100%         | -        | Prospective study comparing Sonazoid with a pure blood-pool agent.[13] |
| Meta-analysis<br>(2025)[14]                                | 83%                                          | 96%          | -        | For HCC distinction from non-HCC focal liver lesions.[14]              |

## Experimental Protocols

### Levovist Administration and Imaging Protocol

A typical experimental protocol for CEUS with **Levovist** for HCC detection involves the following steps:

- Patient Population: Patients with suspected HCC based on prior imaging or clinical findings. [1]
- Contrast Agent Preparation and Administration: A total of 8.5 mL of **Levovist** at a concentration of 300 mg/mL is administered as an intravenous bolus injection.[1]
- Imaging Technique:

- Baseline Imaging: Conventional B-mode and color Doppler ultrasound are performed to identify the target lesion.
- Post-Contrast Imaging: Following **Levovist** injection, continuous color Doppler imaging of the lesion is performed to observe enhancement patterns.[1] For late-phase imaging, a "high-MI" (Mechanical Index) pulse-inversion sonography technique is used with three different scans after a delay of at least 2.5 minutes without scanning.[8]
- Image Analysis: The presence, pattern, and duration of Doppler signal enhancement within the tumor are assessed.[1]

## Sonazoid Administration and Imaging Protocol

The protocol for Sonazoid-enhanced CEUS for HCC detection is characterized by its distinct imaging phases:

- Patient Population: Patients at high risk for HCC (e.g., with cirrhosis or chronic hepatitis B/C) with focal liver lesions.[12]
- Contrast Agent Preparation and Administration: A bolus injection of 0.5 mL of Sonazoid is administered intravenously, followed by a 10 mL saline flush.[15]
- Imaging Technique:
  - Baseline Imaging: A thorough B-mode ultrasound examination of the liver is conducted.
  - Post-Contrast Imaging: A low mechanical index (MI) of 0.2-0.3 is used for continuous real-time imaging.[7][16] The examination includes:
    - Arterial Phase: From the appearance of microbubbles in the hepatic artery for 30-45 seconds.
    - Portal Venous Phase: From 30-45 seconds to approximately 2 minutes post-injection.
    - Late Phase/Kupffer Phase: Commences around 10 minutes post-injection and can last for up to 60 minutes.[5]

- Image Analysis: Analysis focuses on the enhancement pattern in the arterial phase (e.g., non-rim arterial phase hyperenhancement) and washout characteristics in the portal venous and Kupffer phases.[7][17]

## Mechanism of Action and Experimental Workflow Visualization

The distinct mechanisms of action and the resulting imaging workflows for **Leovist** and Sonazoid are illustrated below using Graphviz.



[Click to download full resolution via product page](#)

Caption: Comparative workflow of **Leovist** and Sonazoid for HCC detection.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of action for **Levovist** and Sonazoid.

## Safety and Tolerability

Both **Levovist** and Sonazoid are generally considered safe for intravenous administration.

- **Levovist:** Minor adverse reactions such as nausea and vomiting have been reported in a small percentage of patients (e.g., 6.9% in one study).[\[1\]](#)
- **Sonazoid:** Adverse events are typically mild and transient. The most common reported events include abdominal pain and heart rate irregularity.[\[18\]](#)[\[19\]](#) No serious adverse effects were noted in a study of 54 patients.[\[18\]](#) Contraindications include known hypersensitivity to perfluorocarbon-based contrast agents or severe cardiopulmonary impairment.[\[7\]](#)[\[16\]](#)

## Conclusion

Sonazoid demonstrates significant advantages over the first-generation contrast agent, **Levovist**, for the detection of hepatocellular carcinoma. The key differentiator is Sonazoid's unique Kupffer phase imaging capability, which provides crucial information about the liver parenchyma and improves the characterization of focal liver lesions. Meta-analyses and recent guidelines support the high sensitivity and specificity of Sonazoid in diagnosing HCC.[10][11][13][14]

While **Levovist** proved to be a valuable tool in enhancing Doppler signals for HCC vascularization assessment, the advancements offered by second-generation agents like Sonazoid, particularly the real-time imaging at low MI and the post-vascular phase, have established a new standard in CEUS for HCC detection. For researchers and drug development professionals, Sonazoid provides a more detailed and accurate non-invasive method for characterizing liver tumors, which can be critical in clinical trial settings for assessing tumor response and guiding therapeutic strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ultrasound contrast agent Levovist in colour Doppler sonography of hepatocellular carcinoma in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility study of an ultrasound contrast agent (levovist) in color Doppler imaging of liver neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-ultrasonography.org [e-ultrasonography.org]
- 4. Hepatocellular carcinoma: contrast enhancement with Levovist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AFSUMB Consensus Statements and Recommendations for the Clinical Practice of Contrast-Enhanced Ultrasound using Sonazoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of hepatocellular carcinoma capsule by contrast-enhanced ultrasound using Levovist: correlations with pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and Levovist (SH U 508A)--comparison of SonoVue and Levovist in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic value of contrast-enhanced ultrasound in hepatocellular carcinoma: a meta-analysis with evidence from 1998 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perfluorobutane (Sonazoid) Contrast-enhanced ultrasound to diagnose hepatocellular carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medultrason.ro [medultrason.ro]
- 12. Head-to-head comparison of Sonazoid and SonoVue in the diagnosis of hepatocellular carcinoma for patients at high risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnosing Hepatocellular Carcinoma Using Sonazoid Contrast-Enhanced Ultrasonography: 2023 Guidelines From the Korean Society of Radiology and the Korean Society of Abdominal Radiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic Test Accuracy of Contrast-Enhanced Ultrasound With Sonazoid for Assessment of Focal Liver Lesions: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical use of Levovist, an ultrasound contrast agent, in the imaging of liver transplantation: assessment of the pre- and post-transplant patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review [e-jlc.org]
- 17. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety of Perfluorobutane (Sonazoid) in Characterizing Focal Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Levovist and Sonazoid for Hepatocellular Carcinoma Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b238291#levovist-versus-sonazoid-for-hepatocellular-carcinoma-detection>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)